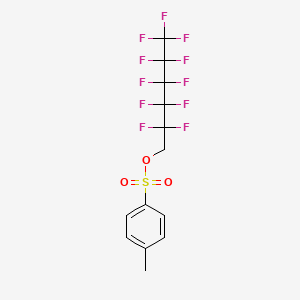

1h,1h-Perfluorohexyl p-toluenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F11O3S/c1-7-2-4-8(5-3-7)28(25,26)27-6-9(14,15)10(16,17)11(18,19)12(20,21)13(22,23)24/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIPCCMMPQAPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F11O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382071 | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-77-1 | |

| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1h,1h-perfluorohexyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate: Synthesis, Properties, and Applications

Introduction: A Versatile Building Block for Fluorous Chemistry

1H,1H-Perfluorohexyl p-toluenesulfonate is a specialized organic reagent that marries the well-established reactivity of a tosylate leaving group with the unique properties of a perfluoroalkyl chain. This structure makes it a valuable intermediate for the introduction of a "fluorous ponytail" into a wide range of organic molecules. The incorporation of highly fluorinated segments can dramatically alter a molecule's physical and chemical properties, including its solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound for researchers and professionals in drug development and materials science. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, providing a reliable method for covalent attachment of the perfluorohexyl moiety.[1]

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 54-55°C.[2] Its highly fluorinated chain results in unique solubility characteristics, generally showing good solubility in many organic solvents while being immiscible with water.

| Property | Value | Source |

| CAS Number | 355-77-1 | [2] |

| Molecular Formula | C₁₃H₉F₁₁O₃S | [2] |

| Molecular Weight | 454.26 g/mol | [2] |

| Melting Point | 54-55°C | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in ethers, chlorinated solvents, and other polar aprotic solvents. Insoluble in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of the corresponding alcohol, 1H,1H-perfluorohexan-1-ol. This reaction is a standard procedure in organic synthesis where the hydroxyl group is converted into a tosylate, which is an excellent leaving group.[3][4] The reaction is generally carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5][6]

Experimental Protocol: Tosylation of 1H,1H-Perfluorohexan-1-ol

-

Reaction Setup: To a solution of 1H,1H-perfluorohexan-1-ol (1 equivalent) in anhydrous dichloromethane or diethyl ether at 0 °C, add triethylamine (1.5 equivalents).[6]

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane, to yield the final product as a white solid.[7]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The aromatic protons of the p-toluenesulfonate group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to ortho and meta coupling.[8] The methyl group on the toluene ring will present as a singlet around δ 2.4 ppm. The two protons on the carbon adjacent to the oxygen (the -CH₂-O- group) will be a triplet in the region of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the electronegative oxygen and the tosylate group. The other two protons on the adjacent carbon of the perfluoroalkyl chain will appear as a triplet of triplets.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (ortho to SO₂) | 7.7-7.9 | Doublet |

| Ar-H (meta to SO₂) | 7.3-7.5 | Doublet |

| -CH₂-O- | 4.0-4.5 | Triplet |

| -CF₂-CH₂- | 2.4-2.8 | Triplet of Triplets |

| Ar-CH₃ | ~2.4 | Singlet |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the aromatic carbons will appear in the δ 120-150 ppm range.[9] The methyl carbon of the tosyl group is expected around δ 21 ppm. The carbon of the -CH₂-O- group will be significantly downfield, likely in the δ 60-70 ppm region. The carbons of the perfluoroalkyl chain will show characteristic signals, with their chemical shifts influenced by the number of attached fluorine atoms.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary, attached to S) | 140-145 |

| Ar-C (quaternary, attached to CH₃) | 130-135 |

| Ar-C H | 125-130 |

| -C F₂- and -C F₃ | 105-125 (complex splitting) |

| -C H₂-O- | 60-70 |

| Ar-C H₃ | ~21 |

FTIR Spectroscopy

The FTIR spectrum will be characterized by strong absorptions corresponding to the C-F bonds and the sulfonate group.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-F Stretch | 1100-1350 (very strong, multiple bands) |

| S=O Stretch (asymmetric) | 1350-1380 (strong) |

| S=O Stretch (symmetric) | 1170-1190 (strong) |

| S-O-C Stretch | 900-1000 (strong) |

| Aromatic C-H Stretch | 3000-3100 (medium) |

| Aliphatic C-H Stretch | 2850-2960 (medium) |

| Aromatic C=C Stretch | 1400-1600 (medium, multiple bands) |

Mass Spectrometry

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 454 may be observed. Common fragmentation patterns for aryl sulfonates include the loss of SO₂ (64 Da) and cleavage of the C-S and S-O bonds.[10][11] A prominent fragment would be the tropylium ion at m/z 91, characteristic of toluene derivatives. Another likely fragmentation is the cleavage of the C-O bond to generate the p-toluenesulfonate anion (m/z 171) or the corresponding cation.

Reactivity and Mechanistic Insights

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the p-toluenesulfonate anion. The negative charge on the sulfonate anion is delocalized over three oxygen atoms, making it a very stable and weak base.[1] This property facilitates nucleophilic substitution reactions (S(_N)2) with a wide variety of nucleophiles.

Nucleophilic Substitution Reactions

This compound is an ideal substrate for S(_N)2 reactions. The primary carbon attached to the tosylate group is sterically unhindered, and the tosylate is a superb leaving group. This allows for the efficient introduction of the 1H,1H-perfluorohexyl group onto various nucleophiles such as amines, azides, thiols, and carbanions.

The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the adjacent methylene group, potentially affecting reaction rates compared to non-fluorinated analogs.

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent for the introduction of a perfluorohexyl group. Molecules containing such "fluorous ponytails" have unique properties that are exploited in several areas:

-

Drug Discovery: The incorporation of fluorine can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. It can also modulate lipophilicity and binding affinity to target proteins.

-

Materials Science: Fluorinated chains can impart hydrophobic and oleophobic properties to surfaces. Polymers and self-assembled monolayers containing perfluoroalkyl groups are used in coatings, surfactants, and advanced materials.

-

Fluorous Phase Chemistry: The unique solubility of fluorous compounds allows for a "third phase" in liquid-liquid extractions, simplifying product purification in a technique known as fluorous synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Retrieved from [Link]

- Nikolić, J., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Beilstein Journal of Organic Chemistry, 15, 348–357.

- Kantharaju, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1347–1351.

- Google Patents. (1993). Tosylation of alcohols (US5194651A).

- Ding, R., et al. (2011).

-

SpectraBase. 1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene - Optional[19F NMR]. Retrieved from [Link]

-

ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube. Retrieved from [Link]

-

Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. Mass spectral fragmentations of sulfonates. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. The mass spectra of alkyl sulphones. Retrieved from [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]

-

Medwin Publishers. (2022, December 30). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Retrieved from [Link]

-

Huang, P. 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

-

Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

-

ACS Publications. Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide. Retrieved from [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. lcms.cz [lcms.cz]

A Technical Guide to 1H,1H-Perfluorohexyl p-toluenesulfonate (CAS 355-77-1): Properties, Synthesis, and Applications

Introduction: A Bifunctional Reagent for Advanced Synthesis

1H,1H-Perfluorohexyl p-toluenesulfonate is a specialized organic compound that serves as a critical building block for researchers in organic synthesis, materials science, and drug discovery. Its structure is uniquely bifunctional, combining a highly fluorinated alkyl chain with one of the most effective leaving groups in organic chemistry, the p-toluenesulfonate (tosylate) group.

The perfluorohexyl "tail" imparts distinct characteristics such as chemical inertness, hydrophobicity, and lipophobicity, making it a valuable moiety for creating fluorinated surfactants, polymers, and surface coatings. Concurrently, the tosylate group functions as an excellent leaving group in nucleophilic substitution reactions, providing a reliable and efficient handle for covalently attaching the perfluorohexyl group to a wide array of molecular scaffolds. This guide offers an in-depth examination of its properties, a validated synthesis protocol, and its core applications, providing scientists with the practical insights needed for its effective utilization.

Physicochemical and Spectroscopic Profile

The compound's physical properties are a direct consequence of its hybrid structure. The high molecular weight and the presence of the polar sulfonate group, contrasted with the nonpolar fluorous chain, result in a solid material at room temperature with specific solubility profiles.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 355-77-1 | [1][2][3] |

| Molecular Formula | C₁₃H₉F₁₁O₃S | [1][2][3] |

| Molecular Weight | 454.26 g/mol | [1][2][3] |

| Melting Point | 54-55 °C | [2] |

| Hazard Classification | Irritant | [2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [3] |

Spectroscopic Signature Analysis

While specific spectra for this exact compound require direct acquisition, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and final product verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be clean and highly informative. Four distinct signals should be observed:

-

An aromatic AA'BB' system (two doublets) between δ 7.4-7.8 ppm for the four protons on the tosyl group's benzene ring.

-

A triplet at approximately δ 4.5-4.8 ppm for the two protons of the -CH₂- group. The triplet multiplicity arises from coupling to the adjacent -CF₂- group.

-

A singlet around δ 2.4 ppm for the three protons of the methyl (-CH₃) group on the aromatic ring.

-

Tetramethylsilane (TMS) at δ 0 ppm as a reference standard.[4]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for each unique carbon environment. Key expected signals include:

-

Four distinct aromatic carbon signals in the δ 125-145 ppm region.

-

A signal for the -CH₂- carbon, significantly shifted by the adjacent oxygen and fluorines, likely in the δ 60-70 ppm range.

-

A series of signals for the six carbons of the perfluorohexyl chain, which will exhibit complex splitting patterns due to strong one- and two-bond carbon-fluorine (C-F) coupling.

-

A signal for the methyl carbon around δ 21 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Look for:

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group, typically found near 1360 cm⁻¹ and 1175 cm⁻¹.[5]

-

C-O stretching vibrations around 1000-1200 cm⁻¹.

-

Aromatic C=C stretching peaks in the 1400-1600 cm⁻¹ region.

-

Strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region, which may overlap with other signals.

-

-

Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry would confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 454. A prominent fragment would correspond to the tosyl cation (m/z 155) or the tropylium ion derived from it (m/z 91).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward esterification reaction between the corresponding fluorinated alcohol and p-toluenesulfonyl chloride (TsCl). The causality behind each step is critical for ensuring high yield and purity.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H,1H-perfluorohexanol (1.0 eq).

-

Solvent and Base Addition: Dissolve the alcohol in anhydrous pyridine (approx. 5-10 mL per gram of alcohol). Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which is essential to drive the reaction to completion.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the initial exothermic reaction upon addition of the highly reactive tosyl chloride, preventing potential side reactions.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, approx. 1.1-1.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly. The slight excess of TsCl ensures full conversion of the starting alcohol.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing cold dilute HCl (e.g., 1M). This step protonates and dissolves the excess pyridine, forming a salt that is soluble in the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove any residual acid), and finally with brine (to aid in phase separation and begin the drying process).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity and Mechanistic Principles

The primary utility of this reagent stems from the tosylate anion being an exceptionally stable, and therefore excellent, leaving group. Its stability is derived from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This makes the adjacent -CH₂- carbon highly electrophilic and susceptible to nucleophilic attack.

The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The electron-withdrawing nature of the perfluorohexyl chain further enhances the electrophilicity of the reaction center, though it does not participate directly in the substitution.

Caption: General Sₙ2 reaction mechanism involving this compound.

Applications in Synthetic Chemistry

This reagent is principally an alkylating agent for the introduction of the 1H,1H-perfluorohexyl-ethyl moiety. Its applications are broad, ranging from modifying biomolecules to creating novel materials.

Synthesis of Fluorinated Azides

Fluorinated alkyl azides are precursors for "click chemistry" reactions or can be reduced to primary amines. The conversion from the tosylate is highly efficient.[6]

Exemplary Protocol: Synthesis of 1-azido-1H,1H-perfluorohexane

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or hexamethylphosphoramide (HMPA).

-

Nucleophile Addition: Add sodium azide (NaN₃, approx. 1.5-2.0 eq). The excess azide ensures the reaction goes to completion.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting tosylate is consumed.

-

Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting fluorinated azide can be purified by distillation or chromatography if necessary.

Other Potential Applications

-

Fluoroalkylation of Phenols and Thiols: Used to synthesize fluorinated ethers and thioethers, which are of interest in medicinal chemistry due to the metabolic stability imparted by the fluorine atoms.

-

Surface Modification: The reagent can be used to graft the highly hydrophobic and oleophobic perfluorohexyl chain onto surfaces containing nucleophilic groups (e.g., hydroxyls on silica or cellulose), creating water- and oil-repellent coatings.

-

Radiotracer Synthesis: Analogous fluorinated tosylates are widely used as precursors for positron emission tomography (PET) radiotracers, where the tosylate is displaced by a radionuclide like [¹⁸F]fluoride.[7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are paramount. While specific toxicity data for this compound is limited, its classification as an irritant and data from similar compounds necessitate caution.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of skin contact, wash with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The tosylate is known to be moisture-sensitive, and storage under an inert gas is recommended to prevent hydrolysis.[9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a potent and versatile synthetic tool. Its value lies in the reliable and predictable reactivity of the tosylate leaving group, which enables the strategic introduction of the perfluorohexyl moiety into a vast range of target molecules. For researchers in drug development, its utility in creating metabolically stable fluorinated analogues is significant. For materials scientists, it offers a direct route to novel fluorinated polymers and surfaces. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and effectively integrate this powerful reagent into their synthetic programs.

References

- Synquest Labs. (n.d.). 1H,1H-Perfluorooctyl p-toluenesulfonate Safety Data Sheet. Retrieved from Synquest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYeRUtUWnvPLw4NWQftmxC4YG2L5bzCxMwSdb-srBb7dimlrFglH5LhSn3LRmyn1UtfdwKttALI0OBm1wCKf0nhD8RKi0owo6oLw11drh2wJxgwZCFGBFMxUersvvdQsCb-Api25TAUgSiQeL7-pVrUARUdb0hCjpp-lMfaQvvff0B2UjbnSJ1QeZHRaytBdIlqUOo]

- Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6LBtAT8NMmhM__SZ8oQdd2TOLvUYG0GNYO5D-put-L3dHEGX-oB3X0MDOmCd_COeo0QSXst3Tl9u6cMpEQaTazlVqm5whYXKptpCOa94NlEx_DDwuM0Bwr9Bgcii_emRssr_qJ4SvPk1nGA==]

- LookChem. (n.d.). Cas 24962-65-0, 1H,1H-PERFLUOROOCTYL P-TOLUENESULFONATE. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzSTq5RN0u32bMGRt3x7sEbCHTuXDIgSpmqM5p8WhgzOwBJNSUqNwXOpWM3EVWFXBz1mB96Gm5ouJs_QeFubUIG_Xi-Wm74e7HJc1hRVe5UlYymYIFc-zEOvij3pRDetjCr7JkXKlpC1-zwe8Tfd1VODhyMPUS9BkFBJF_Uf-xy4yfqPbUCIHOI4hotrHu-SJRNt8lHkyLClJi4A8-GYhGus_69dKnRC1]

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHff705eObWvQV7HBNTg4Bo4h9hsCDpyVA1yMrNPMdZJRwypum95bofT8psrRZ-IdxLFNMuFYLGAe6zc-02jcGBKOR6XmHcLy3nRJqQ6b6JZM_b7lfoyl22EaaFyoliBUnBNVzF7ZoRNqhFcB-Gj1IL6k5jOm6QIYtMCRO_9EWj-cg6]

- Matrix Scientific. (n.d.). 355-77-1 Cas No. | this compound. Retrieved from Matrix Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7UMZgs-vG0VSqq0YpS2ySPK1EGITyQnUZhIey97LTgHiN0DSXIl4SbfPLvyaGg8bZ9JQLTKS5uhsE-vDlHKNEM_gfcaTGjQnDRIIquVzjoWLxw5O60OLvuSz8k0wr7h_E__g4Sh43VrTOSHJinoiMgW68n8yIPu2mLysvKy_oCGGIuCTn1SKlBCLsfwA138jBoRM=]

- BLD Pharm. (n.d.). 355-77-1|1H,1h-perfluorohexylp-toluenesulfonate. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2eyXT-fa5k3jFFHuWodDFNMEQ7f79hJ2qhm0lVQlr9gP6t8DpFhUictVh9Ne7FH0PeSQTIwgU33lgXes6kTfnNcxeD0hylybuy1NFjHfASm9fOpqu8nDREmRjuEu94RpQQuM0i1PrAZ4V]

- Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCjv4IRCweO_oge6pkSdEk2A5beWoH8tFjJDuio2bF6rxrjpnoKJP-KvoPSIFv_cNJq2CFhvLcojXWg-ajghzkOwGx9XmCGhPo7pSif6Cw8cBW8RkAQM5KSVa86SB8jqOE739Ko6zjIOnzGuqAxOJYd8rXi9JvzpdBqrIc]

- PubMed Central. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvjtzL02ZO_4OcLKf5pAD9gAOqmuKus23xcO21mLyQKD_A4WlAZqW9p7r7F2vvwxQBO05OAKB6fA318G8tke_dqQRjB9hg9JYMxxY9_ioau2szgYBdt9aGoPWo-HgIHaF2S_gu5AC2tI9gFIw=]

- ResearchGate. (n.d.). Synthesis of fluorinated alkyl azides from fluorinated tosylates or mesylates with HMPA as solvent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWu43_yYdYk9D0nurE0rWk8WjrkTTPufIW72E63nsl_QArS8lWWRH3R6Z0z4IcVMjDO0wskuYsCCFWjCAoDdYnh7Etok9zOYGHZyyFBERNVG1WEXumjxgFE_zJBlHvVl9lkyFSTJJSoI37wXtnKVlQWv0dexszW1vtCLxr-7_X2mhIWMZbcvjEFfBY0pSXTW3i-483k7dxlYGiGLly_-vNpHGvHB8wD8v9X07nVYQXx7K4r0Q_xO1vS_BpcfOEiEtQ1sjMihU=]

- PrepChem.com. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjQMG_lSYr2pyExrahZ1Fhm6NX7_DMJXudJy-EXCR2zHE7h-yrD-m1MsdbIHV9PP83ywp7FreQFho_k1Bhq6aDiDMihnUlzLylxvCqbsM8Rnh0NvjTT7xuAVUGkm_ifSpKN9c=]

- PubMed. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHlpM5dFIOVAVbX1Q-1xRl0Ju_N4W0zEyDBf__4iOJtuoy48xm5evAQPocYlWt1YwwJDzHuWqoXf8Ez41Y_RRudStF6TpO7FrHUuL5SAi_bEOK4I3AU5hkiGY83TL_960hE7lq]

- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExlnVgzhdnIK06buVBHqxf-L1RhzYxMoauDS-_1MuqGVln1L5kDwZF26g-xCvg8zU-1KdZBGz8PQXF-5NeyuU7gciRS8vwgY2WGAEtkYIFvcVLO_gGQSo1j2bz9UO7pkYKSKyoFus6J5aoTEABZ_ajUgKQy85ipDnrdEamQBO0ldccjrl3m13nBcgx_uHT60QvtVPt6LE6OJdWVYRFEOLkIFH8bIOME3K0Fa9KNlpDuOG7tXjOWXx9laXn3Rv_7-4Wb9CkUTtOsEjmypPCHHfkxk1J7PwdjFJUG2A9gDKEy9bsuD_GOHY0BWCK5hH_z1x5cESN-jYkxaxXBj67_llXKa7jpLxmijbZUe9hCByu]

- Chemsrc. (n.d.). CAS#:423-46-1 | 2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanol. Retrieved from Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC8WQFq3GCzwGjW3nqKwaLQgHBfPRcc8h-Pvqum5ZzZhr5lb7-NsxZN88XR9qPdIHJH0ALnUbzRFw4Auh3uaZeFrZye0zqpSmHymfUlpeaB5mXLncOgWbtCt3119uxsETKwo7g0T9z5Xpc_eFYZQ==]

Sources

- 1. scbt.com [scbt.com]

- 2. 355-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 355-77-1|1H,1h-perfluorohexylp-toluenesulfonate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H,1H-Perfluorohexyl p-Toluenesulfonate

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 1H,1H-Perfluorohexyl p-toluenesulfonate, a valuable fluorinated intermediate in organic synthesis. The document is structured to provide not only procedural steps but also the underlying chemical principles, field-proven insights, and rigorous analytical validation required by researchers in synthetic chemistry and drug development. We delve into the mechanistic rationale for the tosylation of a fluorinated alcohol, offer a detailed, step-by-step experimental protocol, and outline a comprehensive characterization workflow using modern spectroscopic techniques. Safety protocols and data interpretation are also thoroughly addressed to ensure both successful synthesis and safe laboratory practice.

Strategic Overview: The Role of Fluorinated Tosylates in Modern Synthesis

In the landscape of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a more reactive species is a foundational strategy.[1] Among the most reliable methods for this transformation is the formation of sulfonate esters, particularly p-toluenesulfonates (tosylates).[2] The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in substitution reactions (SN1 and SN2), thus opening a gateway to diverse molecular architectures.

The subject of this guide, this compound, combines the exceptional leaving group ability of the tosylate moiety with the unique physicochemical properties imparted by a perfluoroalkyl chain. The high electronegativity of fluorine atoms in the C₆F₁₁ chain significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a highly sought-after building block for introducing fluorinated segments into pharmaceuticals, agrochemicals, and advanced materials, where such properties can enhance bioactivity, improve bioavailability, and confer desirable material characteristics.

This guide provides a self-validating framework for the preparation and confirmation of this key synthetic intermediate.

Synthesis Methodology: From Fluoroalcohol to Tosylate

The synthesis of this compound is achieved through the reaction of 1H,1H-Perfluorohexan-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Mechanistic Rationale

The core of this synthesis is a nucleophilic attack by the oxygen atom of the alcohol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction proceeds as follows:

-

Activation of the Alcohol: A base, typically pyridine or triethylamine, deprotonates the alcohol's hydroxyl group. This step is critical as it converts the neutral, weakly nucleophilic alcohol into a more potent alkoxide nucleophile.

-

Nucleophilic Attack: The resulting alkoxide attacks the sulfur atom of the tosyl chloride, forming a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling a chloride ion.

-

Neutralization: The base also serves to neutralize the hydrogen chloride (HCl) generated during the reaction, forming a salt (e.g., pyridinium chloride) and preventing it from participating in unwanted side reactions.

This acid-scavenging role of the base is essential to drive the reaction equilibrium towards the product.

Caption: Reaction mechanism for the tosylation of an alcohol.

Quantitative Data and Reaction Parameters

The following table summarizes the recommended stoichiometry and conditions for the synthesis. Molar equivalents are based on the limiting reagent, 1H,1H-Perfluorohexan-1-ol.

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Recommended Quantity | Purpose |

| 1H,1H-Perfluorohexan-1-ol | 300.06 | 1.0 | (e.g., 5.0 g, 16.7 mmol) | Starting Material |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.2 - 1.5 | (e.g., 3.8 g, 20.0 mmol) | Tosylating Agent |

| Pyridine (or Triethylamine) | 79.10 (101.19) | 1.5 - 2.0 | (e.g., 2.6 mL, 33.4 mmol) | Base and Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | ~10 mL / g of alcohol | Anhydrous Solvent |

| Reaction Conditions | ||||

| Temperature | - | - | 0 °C to Room Temp. | Controls reaction rate |

| Time | - | - | 12 - 16 hours | Ensures completion |

Detailed Experimental Protocol

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1H,1H-Perfluorohexan-1-ol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.5-2.0 eq) to the solution.

-

Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq) in portions, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The formation of a precipitate (pyridinium chloride) is typically observed.

-

Work-up:

-

Quench the reaction by pouring the mixture into a beaker containing cold water.

-

Transfer the contents to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

-

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a white solid.[4]

Structural Elucidation and Purity Assessment

Rigorous characterization is paramount to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods should be employed.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound.

| Analysis Method | Expected Results and Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.80 ppm (d, 2H, Ar-H ortho to SO₂); δ ~7.35 ppm (d, 2H, Ar-H meta to SO₂); δ ~4.45 ppm (t, 2H, -O-CH₂ -CH₂-); δ ~2.60 ppm (m, 2H, -O-CH₂-CH₂ -CF₂-); δ ~2.45 ppm (s, 3H, Ar-CH₃ ) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Multiple signals between δ -81 ppm (CF₃) and δ -126 ppm (CF₂) corresponding to the different fluorine environments in the perfluorohexyl chain. |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals for aromatic carbons (~145, 133, 130, 128 ppm), tosyl methyl carbon (~22 ppm), and aliphatic carbons, including the -O-C H₂- (~65 ppm) and -CH₂-C H₂- (~30 ppm, with C-F coupling). |

| IR Spectroscopy (KBr/ATR) | ~1365 cm⁻¹ (s, asymmetric S=O stretch); ~1175 cm⁻¹ (s, symmetric S=O stretch); ~1100-1250 cm⁻¹ (s, broad, C-F stretches); ~900-1000 cm⁻¹ (s, S-O-C stretch).[4][5] |

| Mass Spectrometry (HRMS-ESI) | Calculated for C₁₃H₉F₁₁O₃SNa [M+Na]⁺: 477.0042. Found: 477.00XX. The fragmentation pattern will show characteristic losses of the tosyl group and fragments of the perfluoroalkyl chain.[6] |

| Melting Point | 54-55 °C[7] |

Rationale for Characterization Choices

-

¹H NMR: Essential for confirming the presence and connectivity of the non-fluorinated protons. The distinct signals for the tosyl group and the two methylene groups provide a clear fingerprint of the target molecule. The chemical shifts and coupling patterns are highly diagnostic.

-

¹⁹F NMR: This is the definitive technique for characterizing the fluorinated portion of the molecule. The number of signals, their chemical shifts, and their coupling patterns confirm the structure of the perfluorohexyl chain.

-

IR Spectroscopy: Provides rapid confirmation of key functional groups. The strong, characteristic S=O stretching bands are unmistakable indicators of the sulfonate ester formation.[4]

-

High-Resolution Mass Spectrometry (HRMS): Crucial for unambiguously determining the elemental composition of the molecule.[6] Obtaining a mass measurement that matches the theoretical value to within a few parts per million provides very strong evidence for the product's identity.

-

Melting Point: A sharp melting point within the literature range is a reliable indicator of high purity for a crystalline solid.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling the reagents and products involved in this synthesis.

Reagent-Specific Hazards

-

p-Toluenesulfonyl Chloride (TsCl): A corrosive and moisture-sensitive solid. It is a lachrymator and can cause severe skin and eye damage.[8][9] It must be handled in a fume hood with appropriate PPE, and containers should be kept tightly sealed. It reacts with water, producing corrosive HCl gas.[10]

-

1H,1H-Perfluorohexan-1-ol: Fluorinated alcohols should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Pyridine/Triethylamine: These bases are flammable, toxic, and have pungent odors. Work in a well-ventilated fume hood is mandatory.

-

Dichloromethane (DCM): A volatile solvent with suspected carcinogenicity. All transfers and solvent removal operations must be performed in a fume hood.

-

Product (this compound): Classified as an irritant.[7] Many perfluorinated compounds are noted for their environmental persistence.[13]

Mandatory Safety Procedures

-

Personal Protective Equipment (PPE): Always wear ANSI-rated safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact; consider thicker gloves for extended handling).

-

Ventilation: All steps of this procedure, from reagent handling to solvent evaporation, must be conducted inside a certified chemical fume hood.

-

Storage: Store reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11][12]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Perfluorinated compounds may require special disposal procedures.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and characterization of this compound. By understanding the mechanistic principles, adhering to the detailed experimental protocol, and applying a multi-technique approach to characterization, researchers can confidently prepare this valuable fluorinated building block. The successful execution of this synthesis provides a versatile intermediate, primed for nucleophilic substitution reactions, enabling the strategic incorporation of the perfluorohexyl moiety into a wide array of target molecules for applications in medicinal chemistry, materials science, and beyond.

References

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

PrepChem.com. Synthesis of p-toluenesulfonate. [Link]

-

ResearchGate. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]

-

National Institutes of Health (NIH). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

National Center for Biotechnology Information. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]

- Google Patents.

-

Frontiers. Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. [Link]

-

National Science Teaching Association (NSTA). Safer Handling of Alcohol in the Laboratory. [Link]

-

ACS Publications. Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

-

Spectroscopy Online. Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]

-

Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]

-

Michigan State University. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. [Link]

-

ResearchGate. Synthesis of fluoroalkyl-tosylates and bromoalkoxy-tert-butyl-diphenylsilanes. [Link]

-

PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid. [Link]

-

ResearchGate. FT-IR spectrum of tosyl cellulose acetate. [Link]

-

University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. [Link]

-

Royal Society of Chemistry. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. [Link]

-

Northeast Waste Management Officials' Association (NEWMOA). Analysis of Per- and Polyfluoroalkyl substances (PFAS). [Link]

-

Royal Society of Chemistry. Supporting Information for manuscript d3ma00823a. [Link]

-

International Labour Organization (ILO). INTERNATIONAL CHEMICAL SAFETY CARDS (ICSC) - p-TOLUENESULFONYL CHLORIDE. [Link]

-

SciSpace. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Link]

-

The Royal Society. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. scispace.com [scispace.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 355-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Spectroscopic Characterization of 1H,1H-Perfluorohexyl p-toluenesulfonate

This guide provides an in-depth analysis of the spectroscopic data for 1H,1H-Perfluorohexyl p-toluenesulfonate, a compound of interest in synthetic chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the underlying principles for their interpretation, and standardized protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this fluorinated tosylate.

Introduction

This compound is a specialty chemical that combines the properties of a highly fluorinated alkyl chain with the reactivity of a tosylate leaving group. The fluorinated pony-tail imparts unique properties such as chemical inertness, hydrophobicity, and lipophobicity, while the tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability. This guide will focus on the key spectroscopic techniques used for this purpose: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons of the tosyl group and the methylene protons adjacent to the oxygen and the perfluoroalkyl chain.

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet (d) | 2H | Aromatic protons ortho to the sulfonate group |

| ~7.4 | Doublet (d) | 2H | Aromatic protons meta to the sulfonate group |

| ~4.5 | Triplet (t) | 2H | -OCH₂- |

| ~2.4 | Singlet (s) | 3H | -CH₃ |

Rationale for Assignments:

-

Aromatic Protons: The protons on the p-substituted benzene ring of the tosylate group will appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing sulfonate group are expected to be deshielded and appear at a higher chemical shift (~7.8 ppm) compared to the protons meta to it (~7.4 ppm).[3][4]

-

Methylene Protons (-OCH₂-): The methylene protons are adjacent to an oxygen atom and a highly electronegative perfluoroalkyl chain. This will cause a significant downfield shift. Furthermore, these protons will be split into a triplet by the two adjacent fluorine atoms of the CF₂ group.

-

Methyl Protons (-CH₃): The methyl protons on the tolyl group are expected to appear as a singlet in the typical aromatic methyl region (~2.4 ppm).[5]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.[6]

-

Tune and shim the probe for the specific solvent.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence for proton NMR.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the multiplicities.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of fluorine, C-F coupling will be observed for the carbons in the perfluorohexyl chain.

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbon (C-SO₂) |

| ~133 | Quaternary aromatic carbon (C-CH₃) |

| ~130 | Aromatic CH (meta to -SO₂) |

| ~128 | Aromatic CH (ortho to -SO₂) |

| ~120-105 (multiplets) | Perfluoroalkyl carbons (-CF₂-, -CF₃) |

| ~65 (triplet) | -OCH₂- |

| ~21 | -CH₃ |

Rationale for Assignments:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are characteristic of a p-substituted benzene ring. The quaternary carbons attached to the sulfonate and methyl groups will have distinct chemical shifts.[3]

-

Perfluoroalkyl Carbons: The carbons in the perfluorohexyl chain are heavily shielded by the fluorine atoms and will exhibit complex multiplets due to one-bond and two-bond C-F coupling. Their chemical shifts will be in the range of 105-120 ppm.

-

Methylene Carbon (-OCH₂-): The carbon of the methylene group will be shifted downfield due to the adjacent oxygen and will appear as a triplet due to coupling with the two fluorine atoms of the neighboring CF₂ group.

-

Methyl Carbon (-CH₃): The methyl carbon will appear at a typical upfield chemical shift of around 21 ppm.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for all carbons not coupled to fluorine.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required.

-

Acquisition Time: Longer acquisition times are generally needed due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7][8] The spectrum of this compound will show distinct signals for each of the non-equivalent fluorine environments in the perfluorohexyl chain.

Expected ¹⁹F NMR Data

| Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet (t) | 3F | -CF₃ |

| ~ -114 | Multiplet | 2F | -OCH₂CF₂- |

| ~ -122 | Multiplet | 2F | -CF₂- |

| ~ -123 | Multiplet | 2F | -CF₂- |

| ~ -124 | Multiplet | 2F | -CF₂- |

| ~ -126 | Multiplet | 2F | -CF₂- |

Rationale for Assignments:

-

Chemical Shifts: The chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[8][9] The terminal -CF₃ group is expected to be the most shielded and appear at the highest field (~-81 ppm). The -CF₂- groups will have distinct chemical shifts, with the one closest to the electron-withdrawing tosylate group being the most deshielded.

-

Multiplicity: The signals will show complex splitting patterns due to F-F coupling between adjacent and next-nearest neighbor CF₂ groups. The terminal -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group.

Experimental Protocol for ¹⁹F NMR

The protocol is similar to that for ¹H NMR, with the following adjustments:

-

Probe and Frequency: A multinuclear probe tuned to the ¹⁹F frequency is required.

-

Referencing: The chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm).

-

Spectral Width: A very wide spectral width is needed to cover the large chemical shift range of fluorine compounds (e.g., +50 to -250 ppm).[7]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 484 | [M]⁺ (Molecular Ion) |

| 313 | [M - C₇H₇SO₂]⁺ |

| 171 | [C₇H₇SO₂]⁺ |

| 155 | [C₇H₇O₃S - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [CF₃]⁺ |

Rationale for Fragmentation:

-

Molecular Ion: The molecular ion peak at m/z 484 should be observable, although it may be of low intensity in EI-MS due to the lability of the tosylate group.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the C-O bond between the perfluorohexyl chain and the tosylate group, leading to the formation of the [C₆F₁₁CH₂]⁺ ion (m/z 313) and the tosyl radical. Another significant fragmentation would be the formation of the tosyl cation [C₇H₇SO₂]⁺ (m/z 171). The base peak is often the tropylium ion [C₇H₇]⁺ at m/z 91, formed by the loss of SO₂ from the tosyl cation.[10] Cleavage within the perfluoroalkyl chain will also occur, leading to characteristic fragments such as [CF₃]⁺ at m/z 69.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled to a gas or liquid chromatograph).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions for structural elucidation. Electrospray Ionization (ESI) may be used for softer ionization to better observe the molecular ion.[11]

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The predictable chemical shifts, coupling patterns, and fragmentation pathways, when correlated, offer unambiguous evidence for the compound's identity. The protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring analytical rigor in research and development settings.

References

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

-

The Royal Society of Chemistry. (2023). d3ma00823a1.pdf. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.

-

PubMed. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 1104(1-2), 161-167. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

University of California, Santa Barbara. (2001). Fluorine NMR. [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. [Link]

-

MassBank. (2021, March 16). p-Toluenesulfonic acid; LC-ESI-QFT; MS2; CE: 90%; R=15000; [M-H]-. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. azom.com [azom.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1H,1H-Perfluorohexyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1H,1H-Perfluorohexyl p-toluenesulfonate (CAS 355-77-1). As a fluorinated sulfonate ester, this compound requires a nuanced understanding of its potential hazards, drawing from data on structurally similar molecules and the broader class of per- and polyfluoroalkyl substances (PFAS). This document is intended to empower laboratory personnel with the knowledge to work safely and effectively with this chemical.

Section 1: Compound Identification and Hazard Assessment

This compound is a specialty chemical with the molecular formula C13H9F11O3S.[1][2] While a specific, comprehensive toxicological profile for this exact compound is not widely available, a robust hazard assessment can be constructed by examining its constituent parts and analogous structures.

Structural Analogy and Hazard Inference:

The primary hazards associated with this compound are inferred to be irritation to the skin, eyes, and respiratory system.[1][3] This assessment is based on Safety Data Sheet (SDS) information for the closely related compound, 1H,1H-Perfluorooctyl p-toluenesulfonate, which is classified as causing skin and serious eye irritation, and potential respiratory irritation.[3] Furthermore, the p-toluenesulfonate (tosylate) group itself is known to be a component of irritant and corrosive materials.[4]

The PFAS Context:

As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), this compound is considered a "forever chemical" due to its persistence in the environment.[3] While acute toxicity data is limited, the long-term environmental and health implications of PFAS are a significant concern, necessitating stringent containment and disposal protocols.[5][6][7] Some PFAS compounds are associated with reproductive and developmental toxicity, and are considered potential carcinogens.[6][8]

GHS Hazard Classification (Inferred):

Based on available data for analogous compounds, the following GHS classification should be conservatively applied:

-

Skin Irritation (Category 2) [3]

-

Serious Eye Irritation (Category 2A) [3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System [3]

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 355-77-1 | [1][2] |

| Molecular Formula | C13H9F11O3S | [1][2] |

| Molecular Weight | 454.26 g/mol | [1][2] |

| Melting Point | 54-55°C | [1] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Primary Engineering Controls:

All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood or a ducted biosafety cabinet.[6][9] This is the most effective way to prevent inhalation of any dusts or aerosols.[9] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.[3][10]

Personal Protective Equipment (PPE) Protocol:

The selection of PPE is critical to prevent dermal and ocular exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are required at all times.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]

-

Hand Protection: Chemical-resistant gloves are essential. Given the fluorinated nature of the compound, nitrile gloves are a suitable choice.[11] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. For prolonged or immersive handling, consider double-gloving.[13]

-

Protective Clothing: A lab coat or disposable gown must be worn to protect street clothing and skin.[6] For larger quantities or tasks with a higher splash potential, a chemically resistant apron is recommended.[12][13]

-

Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Caption: PPE Donning and Doffing Workflow.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

-

Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[9]

-

Inert Atmosphere: For long-term storage and to prevent degradation from moisture, it is advisable to keep the container under an inert gas.[3]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[3][12] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][10]

-

Temperature: Store in a cool place, away from direct sunlight and sources of ignition.[9]

Section 4: Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate potential harm.

Spill Response:

In the event of a spill, the primary responsibility is to ensure the safety of all personnel.

-

Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[14]

-

Assess the Spill: Determine the extent and nature of the spill. If the spill is large, involves a volatile substance, or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[15]

-

Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[15][16]

-

Containment: For liquid spills, use an absorbent material like vermiculite or a commercial absorbent to dike the spill and prevent it from spreading.[15] For solid spills, gently sweep the material to avoid creating dust.[16]

-

Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a leak-proof container.[17]

-

Decontamination: Decontaminate the spill area with soap and water.[17] For highly toxic materials, the rinse water should also be collected as hazardous waste.[17]

-

Waste Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste.[17]

Caption: Chemical Spill Response Decision Tree.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[14][18] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Section 5: Decontamination and Waste Disposal

Given the persistent nature of PFAS, proper decontamination and waste disposal are crucial to prevent environmental contamination.

Decontamination:

-

Equipment: Non-disposable equipment that has come into contact with the compound should be triple-rinsed.[19] The rinsate must be collected as hazardous waste.[19] Studies on PFAS decontamination have shown that heated cleaning solutions can be more effective than room temperature water.[20][21]

-

Surfaces: Work surfaces should be thoroughly cleaned with soap and water after use.

Waste Disposal:

All waste containing this compound, including contaminated PPE, spill cleanup materials, and rinsate, must be disposed of as hazardous waste.

-

Containerization: Collect all waste in a clearly labeled, leak-proof container.[15][17] Do not mix with other waste streams.

-

Disposal Method: The primary recommended disposal method for PFAS-containing waste is high-temperature incineration.[6][22] Landfilling is another option, but it is less preferred due to the potential for leachate contamination.[7][23]

-

Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[23] Consult with your institution's EHS department for specific procedures.[6][24]

References

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Operating Procedure: Decontamination of Field Equipment. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]

-

University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]

-

Schaider, L. A., et al. (2021). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. Environmental Science & Technology, 55(19), 12833-12850. [Link]

-

RJ Lee Group. (n.d.). Understanding PFAS Cleanup: Effective Strategies and Techniques. Retrieved from [Link]

-

New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

-

Harvey, E., et al. (2022). Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature. Environmental Science & Technology, 56(15), 10826-10835. [Link]

-

Wang, H., et al. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry, 23(16), 5979-5988. [Link]

-

Plante, O. J., & Seeberger, P. H. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 11(21), 4842-4845. [Link]

-

Miami University. (n.d.). Chemical Spill - Emergency Procedures. Retrieved from [Link]

-

Environmental Science & Technology. (2021). Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies. [Link]

-

Certas Lubricant Solutions. (2022). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

-

Ivey International Inc. (n.d.). PFAS Equipment Decontamination Case Study. Retrieved from [Link]

-

ChemTel Inc. (n.d.). Safety Data Sheet: Neutralene® 7030SF. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

-

Defense Centers for Public Health - Aberdeen. (2024). Hazardous Waste. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS). Environment, Health & Safety. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 11 Sampling and Analytical Methods – PFAS. Retrieved from [Link]

-

Crone, B. C., et al. (2019). Managing and treating per‐ and polyfluoroalkyl substances (PFAS) in membrane concentrates. AWWA Water Science, 1(6), e1155. [Link]

-

Hewlett Packard Enterprise. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support. Retrieved from [Link]

Sources

- 1. 355-77-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. co.monmouth.nj.us [co.monmouth.nj.us]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. mcrsafety.com [mcrsafety.com]

- 12. support.hpe.com [support.hpe.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 18. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

- 19. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. iveyinternational.com [iveyinternational.com]

- 22. rjleegroup.com [rjleegroup.com]

- 23. epa.gov [epa.gov]

- 24. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]

A Technical Guide to the Solubility of 1H,1H-Perfluorohexyl p-toluenesulfonate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H,1H-Perfluorohexyl p-toluenesulfonate. In the absence of extensive empirical data in publicly available literature, this document establishes a predictive framework based on fundamental principles of chemical interactions, including the unique contributions of the highly fluorinated alkyl chain and the polar tosylate group. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection for synthesis, purification, and formulation. A detailed, self-validating experimental protocol for the precise determination of its solubility is also presented, alongside a discussion of the theoretical underpinnings of its dissolution behavior.

Introduction: Understanding this compound

This compound is a compound of significant interest due to its unique molecular structure, combining a highly fluorinated "fluorous" tail with an aromatic tosylate headgroup. The perfluorohexyl chain imparts properties such as high density, thermal stability, and both hydrophobicity and lipophobicity.[1] The tosylate group, a derivative of p-toluenesulfonic acid, is a well-known and effective leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.[2]

The solubility of this compound is a critical parameter that dictates its application in various chemical processes. Proper solvent selection is paramount for achieving desired reaction kinetics, facilitating purification through crystallization, and formulating products with optimal bioavailability and stability. This guide will explore the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility is governed by a complex interplay of forces originating from its distinct molecular regions:

-

The Perfluorohexyl Chain: This segment is characterized by the high electronegativity of fluorine atoms, which creates strong C-F bonds and a nonpolar, electron-rich surface. This "fluorous" character leads to weak van der Waals forces and makes the chain both water-repelling (hydrophobic) and oil-repelling (lipophobic).[1]

-

The p-Toluenesulfonate Group: This part of the molecule is significantly more polar. The sulfonate group possesses a considerable dipole moment, and the aromatic ring can engage in π-π stacking interactions.

Therefore, the overall solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the fluorous tail and the polar headgroup are expected to be the most effective.

Predicted Solubility in Common Organic Solvents

| Solvent | Class | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.88 | Low | The nonpolar nature of hexane will not effectively solvate the polar tosylate group. |

| Toluene | Nonpolar (Aromatic) | 2.38 | Moderate | The aromatic nature of toluene can engage in π-π stacking with the tosyl group, and its low polarity can accommodate the perfluorohexyl chain to some extent. |

| Dichloromethane | Polar Aprotic | 9.08 | Moderate to High | Its polarity can interact with the tosylate group, while its non-proton-donating nature is less disruptive to the fluorous chain. |

| Acetone | Polar Aprotic | 20.7 | High | A strong dipole moment allows for effective solvation of the tosylate group, and it is a good solvent for many organic compounds.[4] |